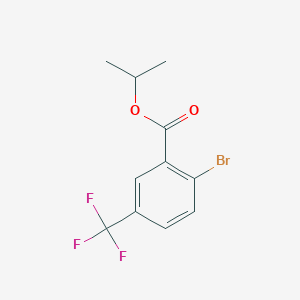

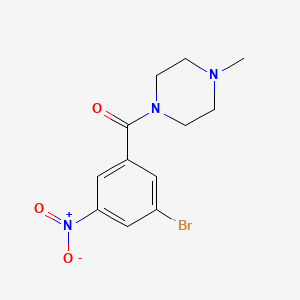

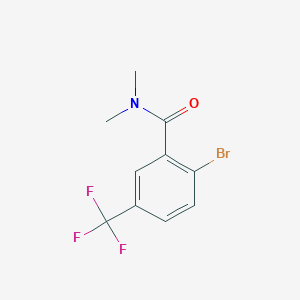

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, commonly referred to as 2-Br-N,N-DMB, is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. This compound has been widely studied due to its unique properties, such as its high solubility in both polar and nonpolar solvents, its low toxicity, and its stability in a wide range of pH values. In addition, 2-Br-N,N-DMB has been used in many lab experiments as a reagent due to its low cost and ease of use.

Applications De Recherche Scientifique

C7H6BrNO\text{C}_7\text{H}_6\text{BrNO}C7H6BrNO

, exhibits intriguing properties that have attracted attention across various fields. Here are six unique applications:- Arylation Reactions : 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide serves as a valuable substrate in palladium-catalyzed α-arylation reactions. These reactions are crucial for constructing complex organic molecules, including pharmaceutical intermediates and bioactive compounds .

- Drug Design : Researchers explore its potential as a building block for designing novel drugs. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug development .

- Herbicides and Fungicides : The trifluoromethyl moiety contributes to the compound’s bioactivity. Scientists investigate its use in developing agrochemicals to combat weeds and fungal pathogens in agriculture .

- Surface Coatings : Researchers study its reactivity with surfaces to create functional coatings. The bromine atom can participate in cross-coupling reactions, allowing tailored surface modifications for specific applications .

- Fluorine-Containing Probes : The trifluoromethyl group imparts unique spectroscopic properties. Scientists explore its use as a fluorescent probe or tag for detecting specific molecules in biological samples .

- Environmental Monitoring : Researchers investigate its fate in the environment due to its widespread use. Studies focus on its degradation pathways, persistence, and potential ecological impact .

- Theoretical Studies : Computational chemists employ quantum mechanical calculations to understand its electronic structure, reactivity, and thermodynamic properties. These insights guide experimental design and interpretation .

Organic Synthesis and Medicinal Chemistry

Agrochemicals and Crop Protection

Materials Science and Surface Modification

Analytical Chemistry and Detection

Environmental Chemistry

Computational Chemistry and Quantum Mechanics

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of thehepatitis C virus (HCV) NS3 protease . This suggests that 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide may also target this protease.

Mode of Action

If it acts similarly to related compounds, it may inhibit the HCV NS3 protease, an enzyme essential for the life cycle of the hepatitis C virus .

Biochemical Pathways

If it acts as an inhibitor of the hcv ns3 protease, it would disrupt the viral replication process, thereby inhibiting the propagation of the hepatitis c virus .

Result of Action

If it acts as an inhibitor of the hcv ns3 protease, it would likely result in a reduction in the replication of the hepatitis c virus .

Propriétés

IUPAC Name |

2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPTRCEWAUWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)